1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine
Description
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine is a benzothiazole-derived compound featuring a methanamine group para-substituted to the benzothiazole ring. Benzothiazoles are heterocyclic systems with sulfur and nitrogen atoms, known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. This compound’s structure enables interactions with biological targets via hydrogen bonding (amine group) and π-π stacking (aromatic rings), making it a scaffold of interest in drug discovery .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAAMMPAUQNJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods help in achieving higher yields and purity while reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing a benzothiazole component:
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine
PubChem provides information on 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine, including its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .
Potential Glaucoma Treatments
Advancements in glaucoma management highlight the use of microinvasive glaucoma surgery (MIGS) and other techniques that extend beyond traditional treatment methods . Adverse effects from topical therapies are a consideration in treatment .
- Case Study 1: A 63-year-old woman with open-angle glaucoma was treated with a microstent (iStent infinite; Glaukos) to lower IOP and eliminate the need for latanoprost .
- Case Study 2: A patient with pseudophakia and open-angle glaucoma was treated with a bimatoprost intracameral implant (Durysta; AbbVie) to relieve the side effects of topical therapies .
- Case Study 3: A patient with a rise in IOP two years after combined cataract surgery with MIGS underwent selective laser trabeculoplasty (SLT) to decrease IOP .
Structural Study of N-(1,3-Benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides
A structural study has been conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides (1: X = F, Cl, Br) . The study included single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .
Other Benzothiazole Derivatives
- Five new derivatives of benzothiazoles were synthesized and evaluated against Staphylococcus aureus .
- Heterocyclic amine carcinogens found in cooked food have been investigated for bioavailability and bioreactivity . N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2) enzymes have roles in the metabolic activation and deactivation of aromatic and heterocyclic amine carcinogens .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In medicinal applications, it may interfere with cellular pathways involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Structural Variations in Heterocyclic Moieties
Thiadiazole Analogs
- 1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine (C₉H₉N₃S): Replaces benzothiazole with a 1,2,3-thiadiazole ring. Applications: Thiadiazoles are explored as kinase inhibitors and antimicrobial agents .
Oxadiazole Analogs
- 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (C₁₀H₁₁N₃O):
Imidazole Analogs
- 1-{4-[(2-Methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine (C₁₂H₁₅N₃):
Substituent Effects on Bioactivity and Stability
Electron-Withdrawing Groups
- 2-[5-(Trifluoromethyl)-1,3-Benzothiazol-2-yl]ethanamine Hydrochloride (C₁₀H₁₀F₃N₃S·HCl): A trifluoromethyl group at position 5 enhances metabolic stability and lipophilicity (logP ~2.8).
Sterically Bulky Groups
- 1-[4-(3-Fluorobicyclo[1.1.1]pent-1-yl)phenyl]methanamine (C₁₂H₁₄FN):
Linker Modifications and Physicochemical Properties
Biological Activity
1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine is a compound notable for its structural features, including a benzothiazole moiety linked to a phenyl group via a methanamine bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. The molecular formula of this compound is C₁₃H₁₂N₂S.
Antimicrobial Activity
Benzothiazole derivatives, including 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various pathogens. For instance, studies have shown that modifications in the benzothiazole structure can enhance antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine | S. aureus, E. coli | 50 mg/ml (compared to standards) |
| 2-Aminobenzothiazole | Pseudomonas aeruginosa | 25 mg/ml |
| Benzothiazole | Candida tropicalis | 30 mg/ml |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been documented in various studies. For example, compounds similar to 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine have demonstrated inhibitory effects on cancer cell lines through mechanisms involving the modulation of key signaling pathways and enzyme inhibition .
Case Study: Inhibitory Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The results indicated that certain structural modifications enhanced their potency against specific cancer types:
- Compound 4f : Exhibited an IC50 value of 0.09 μM against MERS-CoV, indicating potential antiviral properties alongside anticancer activity.
- Structural Modifications : The introduction of electron-withdrawing groups was found to increase antiproliferative activity significantly .
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Table 2: Anti-inflammatory Activity of Selected Benzothiazole Derivatives
| Compound Name | Inhibition Assay | IC50 Value (μM) |
|---|---|---|
| 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine | Carrageenan-induced paw edema | 15 μM |
| Acetamide-linked benzothiazoles | COX inhibition | 20 μM |
The biological activity of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine is largely attributed to its ability to interact with specific biological targets. Interaction studies have indicated that the compound binds effectively with various proteins involved in disease processes:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine, and how can reaction conditions be optimized?
- Synthesis Methods :
- Nucleophilic Substitution : The benzothiazole moiety can be introduced via nucleophilic substitution. For example, reacting 4-aminobenzylamine derivatives with 2-chlorobenzothiazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Cyclization Approaches : Alternative routes involve constructing the benzothiazole ring in situ using precursors like 2-aminothiophenol and substituted benzaldehydes, followed by functionalization of the phenylmethanamine group .
- Optimization : Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), base strength (K₂CO₃ vs. NaOH), and temperature control to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzothiazole C2 proton at δ 8.1–8.3 ppm) and amine functionality .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₄H₁₃N₂S⁺ requires m/z 241.0798) .
- Purity Assessment :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1% threshold for biological assays) .
Q. What are the primary chemical reactions involving this compound’s benzothiazole and amine groups?
- Benzothiazole Reactivity :
- Electrophilic Substitution : The benzothiazole sulfur and nitrogen atoms participate in coordination chemistry, forming complexes with transition metals (e.g., Pd for catalytic studies) .
- Amine Reactivity :
- Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful for derivatization in probe synthesis .
- Acylation : Amine protection via acetic anhydride or Boc-group reagents to prevent side reactions during multi-step syntheses .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : In , compound 3a (IC₅₀ = 12 µM) showed higher enzyme inhibition than 3d (IC₅₀ = 3 µM) despite structural similarities.
- Resolution Strategies :
- Assay Validation : Confirm target specificity using orthogonal assays (e.g., SPR vs. fluorescence-based methods).
- Solubility/Permeability Checks : Poor solubility of 3a in aqueous buffers may artificially reduce apparent activity .
- Data Table :
| Compound | IC₅₀ (µM) | Solubility (µg/mL) |
|---|---|---|
| 3a | 12 | 8 |
| 3d | 3 | 25 |
| Source: Adapted from |
Q. What mechanistic insights exist for the compound’s role in catalytic or photophysical applications?
- Catalytic Applications :
- The benzothiazole group acts as a ligand in Pd-catalyzed cross-coupling reactions, enhancing reaction rates via electron-deficient π-system coordination .
- Photophysical Behavior :
- Exhibits fluorescence quenching in the presence of nitroaromatics, suggesting utility in sensor development for explosives detection .
Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?
- Continuous Flow Reactors : Improve yield and reduce side products by controlling residence time and temperature gradients (e.g., 70°C, 30 min retention) .
- Chiral Resolution : Use chiral tartaric acid derivatives to separate enantiomers, critical for studies requiring >99% enantiomeric excess (e.e.) .
Methodological Guidelines
- Contradiction Analysis : Cross-reference structural analogs (e.g., triazole derivatives in ) to identify substituent effects on reactivity or bioactivity.
- AI-Driven Retrosynthesis : Leverage tools like Pistachio or Reaxys databases to predict novel pathways (e.g., one-step benzothiazole cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
